

spectroscopic data for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Cat. No.: B1269890

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Technical Guide: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a triaryl-substituted pyrimidine. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. Notably, derivatives of 4,6-diphenylpyrimidine have been identified as potential dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[1][2][3] The presence of a bromophenyl substituent offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. This document provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visualization of its potential mechanism of action in the context of neurodegenerative disease.

Spectroscopic Data

While experimental spectroscopic data for **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** (CAS No. 58536-46-2) is not readily available in the cited literature, the following tables summarize

the predicted and calculated values based on its known structure.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.70 - 8.73	m	2H	Phenyl H (ortho)
8.30 - 8.33	m	2H	Phenyl H (ortho)
8.25 - 8.28	d, J=8.5 Hz	2H	4-Bromophenyl H (ortho to pyrimidine)
7.99	s	1H	Pyrimidine H
7.69 - 7.72	d, J=8.5 Hz	2H	4-Bromophenyl H (meta to pyrimidine)
7.52 - 7.59	m	6H	Phenyl H (meta, para)

Note: Predicted using computational software. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
165.0	Pyrimidine C4/C6
164.6	Pyrimidine C2
163.4	Pyrimidine C5
138.0	Phenyl C (ipso)
137.3	Phenyl C (ipso)
136.8	4-Bromophenyl C (ipso)
132.2	4-Bromophenyl CH
130.9	Phenyl CH
130.8	Phenyl CH
129.1	Phenyl CH
128.9	4-Bromophenyl CH
128.5	Phenyl CH
127.3	Phenyl CH
125.5	4-Bromophenyl C-Br
110.0	Pyrimidine CH

Note: Predicted using computational software. Actual experimental values may vary.

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₂₂ H ₁₅ BrN ₂
Molecular Weight	387.28 g/mol
Exact Mass [M] ⁺	386.0419
Exact Mass [M+H] ⁺	387.0497

Note: Values calculated based on the molecular formula.

Infrared (IR) Spectroscopy:

Experimental IR data for this compound is not available in the reviewed literature.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2,4,6-triarylpyrimidines, adapted for the specific synthesis of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**.^{[4][5]}

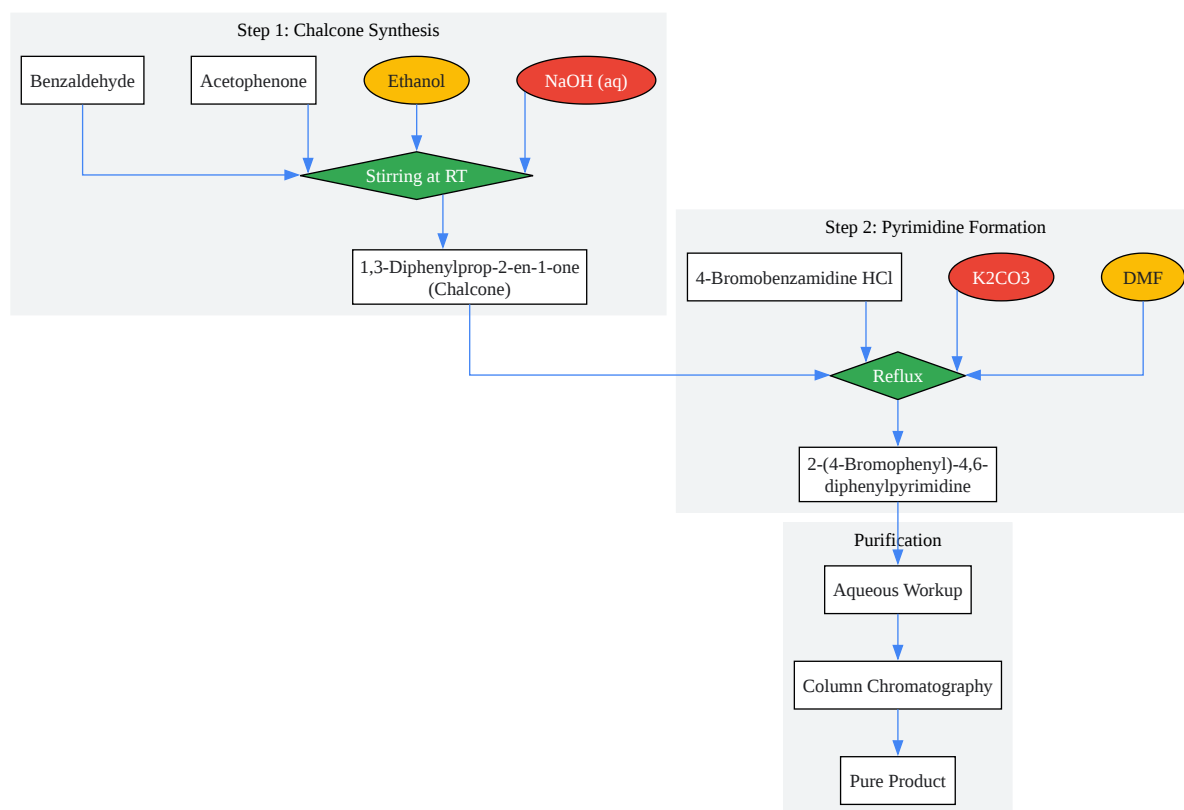
Synthesis of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**

- Reactants:
 - Benzaldehyde
 - Acetophenone
 - 4-Bromobenzamidine hydrochloride (or can be formed in situ from 4-bromobenzonitrile)
 - A suitable base (e.g., sodium hydroxide or potassium carbonate)
 - A suitable solvent (e.g., ethanol or dimethylformamide)
- Procedure:
 - Chalcone Formation (Claisen-Schmidt Condensation):
 - In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
 - Slowly add an aqueous solution of sodium hydroxide while stirring vigorously at room temperature.
 - Continue stirring until a precipitate (1,3-diphenylprop-2-en-1-one, i.e., chalcone) is formed.

- Filter the precipitate, wash with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.
- Pyrimidine Ring Formation:
 - In a separate reaction vessel, dissolve the synthesized chalcone (1 equivalent) and 4-bromobenzamidine hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
 - Add a base, for example, potassium carbonate (2-3 equivalents), to the mixture.
 - Heat the reaction mixture under reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).
 - After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
 - The solid product, **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**, will precipitate out.
 - Filter the solid, wash thoroughly with water, and dry.
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

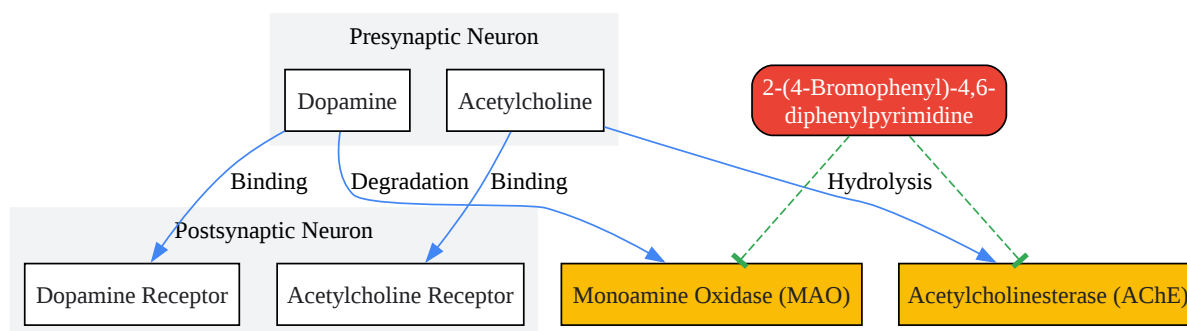
Experimental Workflow



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Caption: Synthetic workflow for **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**.

Potential Signaling Pathway Inhibition



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Caption: Dual inhibition of MAO and AChE by the target compound.

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